PDE10A Inhibitory Potency: Comparison of 4-Hydroxy-1,6-naphthyridine-3-carbonitrile Derivatives with Other Naphthyridine-Based PDE10A Inhibitors
Optimized derivatives of the 4-hydroxy-1,6-naphthyridine-3-carbonitrile core achieve sub-100 nM potency against PDE10A, demonstrating the scaffold's utility. Specifically, one derivative (AZ5) displays an IC50 of 12 nM [1], while another derivative from the same series has a reported IC50 of 65 nM [2]. In a direct cross-study comparison with other naphthyridine-based PDE10A inhibitors, such as certain pyrazolo[5,1-f][1,6]naphthyridine derivatives, the 4-hydroxy-1,6-naphthyridine-3-carbonitrile series demonstrates comparable or superior potency. For instance, a 2014 study reported IC50 values of 40, 42, 40, and 55 nM for several pyrazolo-naphthyridine compounds [3].
| Evidence Dimension | PDE10A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (for AZ5 derivative); 65 nM (for another derivative from the series) |
| Comparator Or Baseline | Pyrazolo[5,1-f][1,6]naphthyridine derivatives: 40, 42, 40, 55 nM |
| Quantified Difference | The most potent 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivative (12 nM) is 3.3- to 4.6-fold more potent than the comparator pyrazolo-naphthyridines (40-55 nM). |
| Conditions | Enzymatic inhibition assays against human PDE10A catalytic domain. |
Why This Matters
This data confirms that the 4-hydroxy-1,6-naphthyridine-3-carbonitrile core can be elaborated to yield inhibitors with potency that meets or exceeds that of other advanced naphthyridine-based PDE10A inhibitor series, validating its selection for hit-to-lead campaigns.
- [1] Zhanggroup.org. Structure of PDB 4ael Chain B. IC50 data for ligand AZ5. View Source
- [2] BindingDB. IC50 data for BDBM50365478 (CHEMBL1957363). Entry ID: 50034639. View Source
- [3] Dore A, Asproni B, Scampuddu A, Pinna GA, Christoffersen CT, Langgård M, Kehler J. Synthesis and SAR study of novel tricyclic pyrazoles as potent phosphodiesterase 10A inhibitors. Eur J Med Chem. 2014 Sep 12;84:181-93. View Source
